2-Amino-5-methylhexanoic acid
Overview
Description
2-Amino-5-methylhexanoic acid is an organic compound that belongs to the class of amino acids. It is a derivative of lysine and is known for its role in various biological processes. This compound is also referred to as a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methylhexanoic acid can be achieved through several methods. One common approach involves the use of nitrilase-mediated biocatalysis, which offers high regioselectivity and environmental friendliness . Another method involves the optical resolution of racemic mixtures using resolving agents .
Industrial Production Methods: In industrial settings, the production of this compound often involves the optimization of synthesis stages to enhance yield and purity. For instance, the synthesis of S-pregabalin, a related compound, has been optimized to avoid the use of expensive and environmentally harmful reagents .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols.
Scientific Research Applications
2-Amino-5-methylhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: This compound is studied for its role in metabolic pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 2-Amino-5-methylhexanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as a cytotoxic agent against various bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis . Its primary targets are bacterial cells, where it disrupts essential cellular processes.
Comparison with Similar Compounds
2-Amino-5-methylhexanoic acid can be compared with other similar compounds, such as:
S-pregabalin: A structural analog used as an anticonvulsant.
6-aminohexanoic acid: Used in the synthesis of modified peptides and polyamide synthetic fibers.
Uniqueness: What sets this compound apart is its specific structural configuration and its unique applications in both biological and industrial contexts. Its ability to act as a plant elicitor, enhancing resistance against temperature stress and pathogen attacks, further highlights its versatility .
Properties
IUPAC Name |
2-amino-5-methylhexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)3-4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUMEWVNYMUECA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40951603 | |
Record name | 5-Methylnorleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40951603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3558-32-5, 31872-98-7 | |
Record name | 5-Methylnorleucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3558-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC20145 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20145 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC4073 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4073 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methylnorleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40951603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5-methylhexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Amino-5-methylhexanoic acid in the structure of longicatenamycin?
A1: this compound is a structural component of longicatenamycin, a peptide antibiotic. It is part of a flexible region within the cyclic peptide structure, where variations in the amino acid composition are observed []. This particular amino acid can be replaced by L-2-amino-6-methylheptanoic acid or L-2-amino-7-methyloctanoic acid in different congeners of longicatenamycin []. These variations likely contribute to the spectrum of activity and potentially the target specificity of the antibiotic complex.
Q2: Is this compound found in other peptide antibiotics besides longicatenamycin?
A2: Yes, this compound is also found in mycoplanecin A, another cyclic peptide antibiotic with potent antimycobacterial activity []. This suggests a potential role for this amino acid in contributing to the biological activity of certain cyclic peptides. Further research is needed to fully elucidate its specific contribution to the mechanism of action in these antibiotics.
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